molecular formula C20H16ClF4N3OS B460731 N-(3-chloro-4-fluorophenyl)-2-[[3-cyano-6-methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl]acetamide

N-(3-chloro-4-fluorophenyl)-2-[[3-cyano-6-methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl]acetamide

Cat. No.: B460731
M. Wt: 457.9g/mol
InChI Key: XBYXVMBQJRDUTH-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-2-[[3-cyano-6-methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl]acetamide: is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, which include a chloro-fluorophenyl group, a cyano group, and a trifluoromethyl-tetrahydroquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-2-[[3-cyano-6-methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, which are then coupled under specific conditions to form the final product. Common synthetic routes include:

    Formation of the Tetrahydroquinoline Moiety: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the tetrahydroquinoline ring.

    Introduction of the Cyano and Trifluoromethyl Groups: These groups are introduced through nucleophilic substitution reactions using reagents such as cyanide salts and trifluoromethylating agents.

    Coupling with the Chloro-fluorophenyl Group: The final step involves coupling the tetrahydroquinoline intermediate with the chloro-fluorophenyl acetamide under conditions that promote the formation of the desired amide bond.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-fluorophenyl)-2-[[3-cyano-6-methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl]acetamide: undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro and fluoro groups in the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

N-(3-chloro-4-fluorophenyl)-2-[[3-cyano-6-methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl]acetamide: has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-2-[[3-cyano-6-methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.

    Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

N-(3-chloro-4-fluorophenyl)-2-[[3-cyano-6-methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl]acetamide: can be compared with other similar compounds to highlight its uniqueness:

Properties

Molecular Formula

C20H16ClF4N3OS

Molecular Weight

457.9g/mol

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-[[3-cyano-6-methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C20H16ClF4N3OS/c1-10-2-5-16-12(6-10)18(20(23,24)25)13(8-26)19(28-16)30-9-17(29)27-11-3-4-15(22)14(21)7-11/h3-4,7,10H,2,5-6,9H2,1H3,(H,27,29)

InChI Key

XBYXVMBQJRDUTH-UHFFFAOYSA-N

SMILES

CC1CCC2=C(C1)C(=C(C(=N2)SCC(=O)NC3=CC(=C(C=C3)F)Cl)C#N)C(F)(F)F

Canonical SMILES

CC1CCC2=C(C1)C(=C(C(=N2)SCC(=O)NC3=CC(=C(C=C3)F)Cl)C#N)C(F)(F)F

Origin of Product

United States

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